molecular formula C21H18N6O B358122 4-[8,9-DIMETHYL-2-(4-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER CAS No. 904007-99-4

4-[8,9-DIMETHYL-2-(4-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER

Cat. No.: B358122
CAS No.: 904007-99-4
M. Wt: 370.4g/mol
InChI Key: RWKSHIBBZGTQPD-UHFFFAOYSA-N
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Description

4-[8,9-DIMETHYL-2-(4-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core fused with a pyridine ring and a phenyl methyl ether group. The presence of multiple nitrogen atoms and aromatic rings in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[8,9-DIMETHYL-2-(4-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyrimidine and pyridine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and the concentration of reactants, to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[8,9-DIMETHYL-2-(4-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[8,9-DIMETHYL-2-(4-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[8,9-DIMETHYL-2-(4-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[8,9-DIMETHYL-2-(4-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

904007-99-4

Molecular Formula

C21H18N6O

Molecular Weight

370.4g/mol

IUPAC Name

10-(4-methoxyphenyl)-11,12-dimethyl-4-pyridin-4-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H18N6O/c1-13-14(2)27(16-4-6-17(28-3)7-5-16)20-18(13)21-24-19(25-26(21)12-23-20)15-8-10-22-11-9-15/h4-12H,1-3H3

InChI Key

RWKSHIBBZGTQPD-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=NC=C4)C5=CC=C(C=C5)OC)C

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=NC=C4)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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